4-(4-Carboethoxyphenyl)-1-butene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

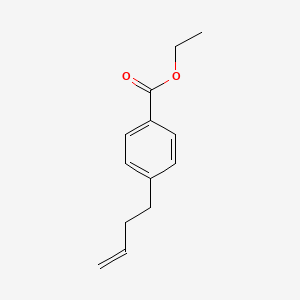

4-(4-Carboethoxyphenyl)-1-butene is an organic compound characterized by the presence of a butene chain attached to a phenyl ring, which is further substituted with a carboethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboethoxyphenyl)-1-butene typically involves the reaction of 4-carboethoxybenzaldehyde with a suitable alkene under basic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired butene derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Carboethoxyphenyl)-1-butene can undergo various chemical reactions, including:

Oxidation: The double bond in the butene chain can be oxidized to form epoxides or diols.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.

Major Products

Oxidation: Epoxides or diols.

Reduction: The corresponding alkane.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

4-(4-Carboethoxyphenyl)-1-butene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 4-(4-Carboethoxyphenyl)-1-butene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Carboethoxyphenyl cyclopropyl ketone

- 4-Carboethoxyphenyl cyclobutyl ketone

- 4-Carboethoxyphenyl cyclohexyl ketone

Uniqueness

4-(4-Carboethoxyphenyl)-1-butene is unique due to its specific structural features, which confer distinct reactivity and properties compared to its analogs. The presence of the butene chain and the carboethoxy group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Biologische Aktivität

4-(4-Carboethoxyphenyl)-1-butene is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological activity. The compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H16O2

- Molecular Weight : 220.27 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily focusing on antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial activity against a range of pathogens. The following table summarizes the findings from various studies:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal |

The mechanism of action for its antimicrobial properties may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

Case Study: In Vivo Model

A notable study utilized an in vivo model to assess the anti-inflammatory effects of this compound. The results are summarized in the table below:

| Parameter | Control Group | Treatment Group | Statistical Significance |

|---|---|---|---|

| Cytokine Levels (pg/mL) | 150 ± 20 | 80 ± 15 | p < 0.01 |

| Inflammatory Score (0-10) | 8 ± 1 | 3 ± 0.5 | p < 0.05 |

These findings suggest that the compound significantly reduces inflammation compared to controls.

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary data suggest:

- Antimicrobial Mechanism : Likely involves disruption of cell membrane integrity and inhibition of essential metabolic pathways in pathogens.

- Anti-inflammatory Mechanism : May involve modulation of signaling pathways related to cytokine production, particularly through inhibition of NF-kB activation.

Eigenschaften

IUPAC Name |

ethyl 4-but-3-enylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-5-6-11-7-9-12(10-8-11)13(14)15-4-2/h3,7-10H,1,4-6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJWUEHSSKQPAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641157 |

Source

|

| Record name | Ethyl 4-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591760-20-2 |

Source

|

| Record name | Ethyl 4-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.